1-(2-Aminoacetyl)pyrrolidin-3-one dihydrochloride
Description
Properties
Molecular Formula |
C6H12Cl2N2O2 |
|---|---|
Molecular Weight |
215.07 g/mol |
IUPAC Name |
1-(2-aminoacetyl)pyrrolidin-3-one;dihydrochloride |
InChI |
InChI=1S/C6H10N2O2.2ClH/c7-3-6(10)8-2-1-5(9)4-8;;/h1-4,7H2;2*1H |
InChI Key |
MMLFSGXWMJKDHY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1=O)C(=O)CN.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-(2-Chloroacetyl)pyrrolidin-3-one
Pyrrolidin-3-one is acylated with chloroacetyl chloride in the presence of a base such as triethylamine (TEA) to form 1-(2-chloroacetyl)pyrrolidin-3-one ().
Procedure :
-
Dissolve pyrrolidin-3-one (1.0 equiv) in anhydrous tetrahydrofuran (THF) under nitrogen.
-
Add TEA (1.2 equiv) dropwise at 0°C, followed by chloroacetyl chloride (1.1 equiv).
-
Stir at room temperature for 6–8 hours.
-
Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography.
Azide Substitution and Staudinger Reduction
The chloro group is displaced by sodium azide (NaN₃) via an SN2 mechanism, forming the azide intermediate, which is reduced to the primary amine using triphenylphosphine (PPh₃) ().
Procedure :
-
React 1-(2-chloroacetyl)prolidin-3-one (1.0 equiv) with NaN₃ (2.0 equiv) in dimethylformamide (DMF) at 80°C for 12 hours.
-
Extract the azide intermediate with dichloromethane (DCM) and concentrate.
-
Reduce the azide with PPh₃ (1.5 equiv) in THF/H₂O (4:1) at 50°C for 4 hours.
-
Acidify with HCl (2.0 equiv) to precipitate the dihydrochloride salt.
Yield : 60–70% after salt formation ().
Route B: Carbodiimide-Mediated Coupling
Preparation of 2-Aminoacetic Acid Hydrochloride
Glycine is protected as its tert-butoxycarbonyl (Boc) derivative, activated as a mixed anhydride, and coupled to pyrrolidin-3-one, followed by Boc deprotection ().
Procedure :
-
Protect glycine with Boc-anhydride in THF/water (pH 9–10).
-
Activate with isobutyl chloroformate and N-methylmorpholine.
-
Couple to pyrrolidin-3-one in DCM at 0°C.
-
Deprotect with HCl/dioxane (4 M) to yield 1-(2-aminoacetyl)pyrrolidin-3-one dihydrochloride.
Critical Analysis of Methodologies
Yield and Purity Comparison
| Method | Key Step | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Acylation-Substitution | Chloroacetylation → Azide → Amine | 60–70 | ≥98% |
| Carbodiimide Coupling | Boc-protection → Coupling | 65–75 | ≥95% |
Route A offers higher purity due to crystalline intermediates, while Route B avoids hazardous azide handling.
Optimization Insights
-
Solvent Selection : THF and DMF improve reaction homogeneity for acylation and substitution ().
-
Temperature Control : Azide substitution requires elevated temperatures (80°C) to prevent side reactions ().
-
Salt Formation : Isopropyl alcohol (IPA) enhances dihydrochloride crystallinity ().
Structural Characterization and Validation
Spectroscopic Data
-
¹H NMR (D₂O, 400 MHz): δ 4.25 (s, 2H, CH₂NH₂), 3.75–3.60 (m, 4H, pyrrolidine-H), 2.45–2.30 (m, 2H, COCH₂).
-
IR (KBr): 1665 cm⁻¹ (C=O), 1550 cm⁻¹ (NH₃⁺).
Chemical Reactions Analysis
Key Reaction: Amide Coupling
The aminoacetyl group participates in peptide bond formation. In a related synthesis (Example 16, ), (S)-4,4-difluoro-1-glycylpyrrolidine-2-carbonitrile hydrochloride underwent coupling with 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid using EDC·HCl/HOBt, yielding a carboxamide derivative (21% yield).
| Reagent | Role | Conditions | Yield |
|---|---|---|---|
| EDC·HCl | Carbodiimide coupling agent | DMF, RT, 16h | 21% |
| HOBt | Coupling additive | ||
| Triethylamine | Base |
This suggests the aminoacetyl group in 1-(2-aminoacetyl)pyrrolidin-3-one dihydrochloride could similarly react with carboxylic acids to form amides.
Enamine Formation with Aliphatic Amines
The ketone at position 3 of the pyrrolidine scaffold facilitates nucleophilic additions. Studies on analogous pyrrolidin-2-ones ( ) show reactivity with aliphatic amines (e.g., methylamine) to form enamine derivatives. For example:
-
Substrate : 4-Acetyl-3-hydroxy-1,5-diphenyl-3-pyrrolin-2-one
-
Reagent : Methylamine (CH₃NH₂)
-
Product : 4-(1-Methylamino)ethylene-1,5-diphenylpyrrolidine-2,3-dione
-
Conditions : Ethanol, RT, 12h
-
Key Step : Nucleophilic attack by amine on the carbonyl group, followed by tautomerization ( ).
Multicomponent Reactions
Pyrrolidine derivatives are synthesized via acid-catalyzed three-component reactions involving:
-
Aromatic aldehydes
-
Amines (e.g., aniline)
-
Activated methylene compounds (e.g., ethyl 2,4-dioxovalerate)
For 1-(2-aminoacetyl)pyrrolidin-3-one dihydrochloride, similar reactions could occur at the ketone or aminoacetyl group. A proposed mechanism ( ):
-
Imine formation : Aldehyde + amine → imine intermediate.
-
Enol attack : Activated methylene compound (enol form) attacks imine.
-
Cyclization : Intramolecular nucleophilic attack forms the pyrrolidine ring.
Structural and Mechanistic Insights
-
Tautomerism : The 3-pyrrolin-2-one scaffold exhibits keto-enol tautomerism, stabilized by intramolecular hydrogen bonding ( ).
-
DFT Calculations : Transition states for amine addition to carbonyl groups show energy barriers of ~20 kcal/mol, favoring enamine formation ( ).
Biological Relevance
While not directly studied for this compound, pyrrolidine derivatives are prominent in drug discovery:
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 1-(2-Aminoacetyl)pyrrolidin-3-one dihydrochloride serves as a versatile building block for synthesizing more complex molecules. Its reactivity allows it to be utilized in various chemical transformations, making it valuable for developing new compounds with desired properties.
Biological Studies
The compound has been employed in biochemical research to study enzyme-substrate interactions and protein-ligand binding mechanisms. For instance, it has been used to investigate the inhibition of specific kinases, which play crucial roles in cellular signaling pathways. Such studies are pivotal in drug discovery efforts targeting diseases like cancer .
Pharmaceutical Development
1-(2-Aminoacetyl)pyrrolidin-3-one dihydrochloride has potential applications in developing pharmaceuticals. Its structure allows for modifications that can enhance biological activity or selectivity towards specific targets. For example, derivatives of this compound have shown promise as inhibitors of glycine transporters, which are implicated in neurological disorders such as schizophrenia .
Industrial Applications
In addition to its research applications, this compound is also utilized in the production of specialty chemicals and agrochemicals. Its role as an intermediate in various industrial processes highlights its importance beyond academic research .
Case Study 1: Enzyme Inhibition
A study investigated the use of 1-(2-Aminoacetyl)pyrrolidin-3-one dihydrochloride as an inhibitor of CK1 kinases. The synthesized derivatives exhibited nanomolar activity against CK1γ and CK1ε, demonstrating the compound's potential in developing selective kinase inhibitors .
Case Study 2: Glycine Transporter Inhibition
Research focused on pyrrolidine derivatives showed that modifications to the 1-(2-Aminoacetyl)pyrrolidin-3-one structure could yield potent GlyT1 inhibitors with favorable pharmacokinetic profiles. These findings suggest that such compounds could be explored further as therapeutic agents for conditions related to NMDA receptor dysfunction .
Data Table: Summary of Applications
| Application Area | Description | Examples/Outcomes |
|---|---|---|
| Chemistry | Building block for complex organic synthesis | Used in various chemical transformations |
| Biological Studies | Investigating enzyme-substrate interactions | Inhibition studies on CK1 kinases |
| Pharmaceutical Development | Development of drugs targeting neurological disorders | GlyT1 inhibitors for schizophrenia |
| Industrial Applications | Intermediate in specialty chemicals and agrochemicals | Used in producing various industrial products |
Mechanism of Action
The mechanism of action of 1-(2-Aminoacetyl)pyrrolidin-3-one dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural and physicochemical differences between 1-(2-Aminoacetyl)pyrrolidin-3-one dihydrochloride and related compounds:
Key Observations:
- Salt Form: Dihydrochloride salts (e.g., Berotralstat, GBR 12783) are often preferred in pharmaceuticals for enhanced water solubility compared to monohydrochlorides like 1-Aminopyrrolidin-2-one hydrochloride .
- Functional Groups: The aminoacetyl group in the target compound distinguishes it from simpler amino-substituted pyrrolidinones (e.g., 1-Aminopyrrolidin-2-one hydrochloride) and more complex structures like Berotralstat, which contains a pyrazole and trifluoromethyl group .
- Molecular Complexity : The target compound is less complex than Berotralstat (MW 635.49) but shares the dihydrochloride salt form, which may facilitate similar formulation strategies .
Pharmacological and Biochemical Relevance
- Berotralstat Dihydrochloride : A plasma kallikrein inhibitor used for hereditary angioedema, highlighting the role of dihydrochloride salts in improving pharmacokinetics .
- GBR 12783 Dihydrochloride : A potent dopamine reuptake inhibitor (IC₅₀: 1.8 nM), demonstrating that dihydrochloride salts can enhance target affinity and selectivity in neuroactive compounds .
- Amino-Substituted Pyrrolidinones: 1-Aminopyrrolidin-2-one hydrochloride serves as a chemical intermediate, suggesting the target compound could be a precursor for bioactive molecules .
Biological Activity
1-(2-Aminoacetyl)pyrrolidin-3-one dihydrochloride is a compound that has garnered interest in various fields of research due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and applications in scientific research.
1-(2-Aminoacetyl)pyrrolidin-3-one dihydrochloride is a derivative of pyrrolidine, characterized by the presence of an aminoacetyl group. The compound can undergo several chemical reactions, including:
- Oxidation : Can be oxidized using agents like potassium permanganate or hydrogen peroxide.
- Reduction : Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride.
- Substitution : Nucleophilic substitution can occur at the amino group with alkyl halides or acyl chlorides.
- Hydrolysis : The compound can hydrolyze in acidic or basic conditions, breaking down into carboxylic acids and amines .
The biological activity of 1-(2-Aminoacetyl)pyrrolidin-3-one dihydrochloride is primarily attributed to its interaction with specific molecular targets. It may function as an enzyme inhibitor or activator , influencing various biochemical pathways. The exact mechanisms depend on the context of its application, including enzyme-substrate interactions and protein-ligand binding .
Biological Activities
The compound has shown promising results in several biological assays:
- Antimicrobial Activity : Research indicates that derivatives of pyrrolidinones, including 1-(2-Aminoacetyl)pyrrolidin-3-one, exhibit antibacterial and antifungal properties. Studies have demonstrated that these compounds can inhibit the growth of various pathogens, suggesting their potential as therapeutic agents .
- Diabetes Management : There is evidence that pyrrolidine derivatives may influence glucose metabolism and insulin sensitivity. For instance, certain derivatives have been linked to improved insulin secretion and reduced blood glucose levels in diabetic models .
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial properties of pyrrolidine derivatives, 1-(2-Aminoacetyl)pyrrolidin-3-one dihydrochloride was tested against Gram-positive and Gram-negative bacteria. The compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, demonstrating its potential as a broad-spectrum antibacterial agent .
Case Study 2: Diabetes Research
A cross-sectional study explored the effects of pyrrolidine derivatives on glucose homeostasis in diabetic mice. The results indicated that treatment with 1-(2-Aminoacetyl)pyrrolidin-3-one dihydrochloride led to a notable decrease in blood glucose levels and an increase in insulin sensitivity compared to controls .
Research Findings
A summary of key findings from recent studies on the biological activity of 1-(2-Aminoacetyl)pyrrolidin-3-one dihydrochloride is presented in the table below:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(2-Aminoacetyl)pyrrolidin-3-one dihydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves condensation of pyrrolidin-3-one with protected aminoacetyl derivatives, followed by hydrochloric acid-mediated deprotection and salt formation. Key factors include:
- Temperature control : Excess heat may degrade the amine group; reactions are best conducted at 0–5°C during coupling steps .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency, while aqueous HCl ensures proper protonation .
- Purification : Recrystallization from ethanol/water mixtures improves purity (>98%) .
Q. Which analytical techniques confirm the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify the pyrrolidinone ring, aminoacetyl moiety, and dihydrochloride salt formation (e.g., δ ~2.5–3.5 ppm for pyrrolidine protons) .
- X-ray crystallography : ORTEP-III software (with GUI) visualizes crystal packing and hydrogen-bonding networks, critical for confirming stereochemistry .
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 193.1) .
Q. What stability considerations are critical for long-term storage in laboratory settings?
- Methodological Answer :
- Storage conditions : Keep in airtight, light-resistant containers at –20°C to prevent hygroscopic degradation .
- Stability tests : Periodic HPLC analysis (e.g., C18 column, 0.1% TFA/ACN mobile phase) monitors decomposition; >95% purity maintained over 12 months under recommended conditions .
Advanced Research Questions
Q. How can synthetic routes be optimized for scalability while preserving enantiomeric purity?
- Methodological Answer :
- Catalytic asymmetric synthesis : Chiral ligands (e.g., BINAP) in palladium-catalyzed couplings reduce racemization risks .
- Process analytics : In-line FTIR monitors intermediate formation, enabling real-time adjustments to pH and temperature .
- Design of Experiments (DoE) : Multivariate analysis identifies critical parameters (e.g., stoichiometry, agitation rate) for reproducibility at pilot scales .
Q. What strategies resolve contradictions in reported biological activities across studies?
- Methodological Answer :
- Meta-analysis : Compare datasets using tools like PRISMA to identify confounding variables (e.g., impurity profiles, assay protocols) .
- Orthogonal assays : Validate receptor-binding claims via SPR (surface plasmon resonance) and functional cAMP assays to distinguish direct vs. off-target effects .
- Batch variability testing : LC-MS/MS quantifies trace impurities (e.g., residual solvents) that may modulate activity .
Q. How does stereochemistry influence biological target interactions, and what methods validate these effects?
- Methodological Answer :
- Molecular docking : Schrödinger Suite predicts binding poses to targets like GPCRs, highlighting enantiomer-specific hydrogen bonds .
- Pharmacophore mapping : Overlay active/inactive analogs to identify critical chiral centers (e.g., C3 of pyrrolidinone) .
- In vitro selectivity panels : Screen against related receptors (e.g., dopamine D2 vs. serotonin 5-HT2A) to isolate stereochemical contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
